1-(6-Chloropyridazin-3-yl)piperidin-3-ol
Overview
Description
“1-(6-Chloropyridazin-3-yl)piperidin-3-ol” is a chemical compound with the molecular formula C9H12ClN3O and a molecular weight of 213.66 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “1-(6-Chloropyridazin-3-yl)piperidin-3-ol”. However, a related compound, “6-Chloropyridazin-3-yl derivatives”, has been synthesized and tested for their affinity toward the neuronal nicotinic acetylcholine receptors (nAChRs)2.Molecular Structure Analysis
I couldn’t find specific information about the molecular structure of “1-(6-Chloropyridazin-3-yl)piperidin-3-ol”. However, the molecular structure can be inferred from its molecular formula, C9H12ClN3O.Chemical Reactions Analysis
Specific chemical reactions involving “1-(6-Chloropyridazin-3-yl)piperidin-3-ol” are not readily available. However, it’s worth noting that this compound could potentially participate in reactions typical of chloropyridazines and piperidinols3.Scientific Research Applications
Anticonvulsant Compounds
1-(6-Chloropyridazin-3-yl)piperidin-3-ol has been studied for its structural and electronic properties in the context of anticonvulsant drugs. These studies involve crystal structures of similar compounds and provide insights into their pharmacological potential. Such compounds exhibit properties like limited inclination of the phenyl ring and a marked delocalization of the piperidine nitrogen lone pair, which could be relevant in their anticonvulsant action (Georges et al., 1989).
Corrosion Inhibition
In the field of materials science, 1-(6-Chloropyridazin-3-yl)piperidin-3-ol has been investigated for its potential in protecting mild steel surfaces. This compound, among others, has been tested for its efficacy in inhibiting corrosion of mild steel in acidic environments. The research suggests that such compounds can form a protective film on steel surfaces, thereby reducing corrosion (Olasunkanmi et al., 2018).
Synthesis and Biological Evaluation
Another aspect of research focuses on the synthesis of derivatives of 1-(6-Chloropyridazin-3-yl)piperidin-3-ol for potential biological applications. One study involves the synthesis and evaluation of derivatives as analgesic agents. This demonstrates the compound’s versatility in being a building block for various pharmacologically active agents (Aggarwal et al., 2020).
Heterocyclic Chemistry
1-(6-Chloropyridazin-3-yl)piperidin-3-ol is also significant in the synthesis of various heterocyclic systems. These syntheses contribute to the exploration of novel compounds with potential biological activities. The compound plays a role in creating diverse molecular structures, which could lead to new discoveries in medicinal chemistry (Youssef et al., 2005).
properties
IUPAC Name |
1-(6-chloropyridazin-3-yl)piperidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-8-3-4-9(12-11-8)13-5-1-2-7(14)6-13/h3-4,7,14H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPHWCJVBMSJJCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656009 | |
Record name | 1-(6-Chloropyridazin-3-yl)piperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyridazin-3-yl)piperidin-3-ol | |
CAS RN |
939986-92-2 | |
Record name | 1-(6-Chloro-3-pyridazinyl)-3-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=939986-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(6-Chloropyridazin-3-yl)piperidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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